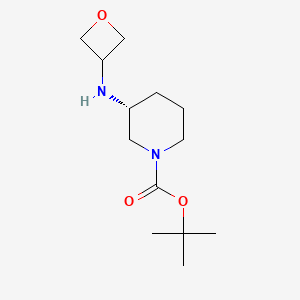
3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride
概要
説明
3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride is a synthetic organic compound with intriguing chemical properties and potential applications in various scientific fields. Its structure is characterized by the presence of a dihydroisoquinoline ring system fused to a piperidine ring, linked by a methanone group and stabilized as a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride typically involves a multi-step process starting from commercially available precursors. One common method begins with the preparation of the dihydroisoquinoline ring, followed by the formation of the piperidine ring. These two components are then linked through a methanone bridge, and finally, the hydrochloride salt is formed by the reaction with hydrochloric acid.
Industrial Production Methods: Industrially, the production of this compound may involve optimized synthetic routes that enhance yield and purity while reducing cost and waste. This could involve the use of catalytic processes, green chemistry principles, and automated synthesis platforms to ensure efficient and scalable production.
化学反応の分析
Types of Reactions: 3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride can undergo several types of chemical reactions, including:
Oxidation: : This can lead to the formation of more oxidized derivatives, which might include the oxidation of the dihydroisoquinoline ring.
Reduction: : Reduction reactions could reduce the methanone group to an alcohol or other reduced forms.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic or aliphatic parts of the molecule.
Common Reagents and Conditions: Reactions typically employ reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions include controlled temperatures, solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate specific transformations.
Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols. Substitution reactions could introduce various functional groups to the molecule.
科学的研究の応用
3,4-Dihydro-2(1H)-isoquinolinyl(3-piperidinyl)-methanone hydrochloride is studied extensively in fields like:
Chemistry: : As a synthetic intermediate or target molecule in organic synthesis, studying its reactivity and transformations.
Medicine: : Investigation for pharmaceutical applications, potentially as a lead compound for drug development.
Industry: : Uses in material science, potentially in the development of new materials or polymers.
作用機序
The compound's mechanism of action can vary based on its application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzymatic activity, modulation of receptor function, or binding to nucleic acids, depending on the compound's specific structure and functional groups.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2(1H)-isoquinoline: : Lacks the piperidine moiety.
Piperidinyl methanone: : Lacks the dihydroisoquinoline ring system.
Methanone hydrochlorides: : A broader class of compounds with different substituents.
Would you like to dive deeper into any of these sections?
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(13-6-3-8-16-10-13)17-9-7-12-4-1-2-5-14(12)11-17;/h1-2,4-5,13,16H,3,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRNHCQAOUQZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC3=CC=CC=C3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-95-6 | |
| Record name | Methanone, (3,4-dihydro-2(1H)-isoquinolinyl)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)



![7'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395942.png)

![Imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1395944.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1395946.png)



![4-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395955.png)


